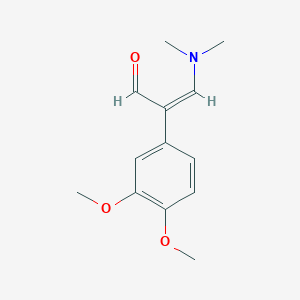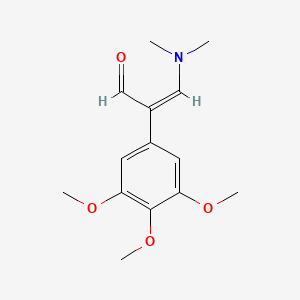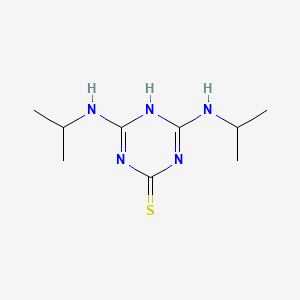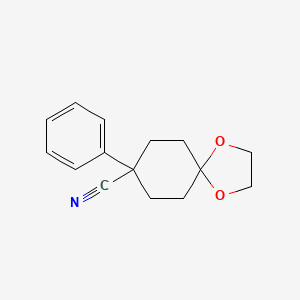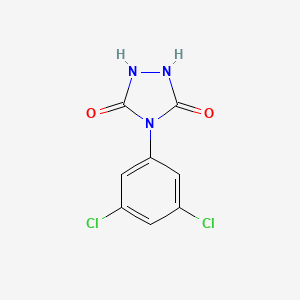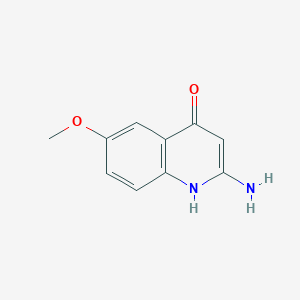
2(1H)-Pyridinone, 3,6-dimethyl-
Overview
Description
“2(1H)-Pyridinone, 3,6-dimethyl-” is a chemical compound. It is also known as 1,3-Dimethyl-2-oxohexahydropyrimidine or N,N′-Dimethylpropylene urea .
Synthesis Analysis
The synthesis of “2(1H)-Pyridinone, 3,6-dimethyl-” involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2 H -indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . It can be used as a versatile solvent in N-alkylation of amines and O-alkylation of aldoses .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridinone, 3,6-dimethyl-” is represented by the linear formula C6H12N2O . The preparation, X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis of the three complexes based on 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are reported .Chemical Reactions Analysis
“2(1H)-Pyridinone, 3,6-dimethyl-” is used in the N-alkylation of chiral and O-alkylation of aldoses. It is involved in the preparation of poly (aryl ethers). It is a cyclic urea and used as a polar aprotic organic solvent .Physical And Chemical Properties Analysis
“2(1H)-Pyridinone, 3,6-dimethyl-” is a clear colorless to pale yellow liquid . It is miscible with water and is hygroscopic and moisture sensitive . It is incompatible with strong oxidizing agents .Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry
- 2(1H)-Pyrazinones, including variants like 3,6-dimethyl-, have been utilized as precursors for ortho-quinodimethanes, which are valuable in the synthesis of complex organic molecules through reactions like Diels–Alder adducts (Govaerts et al., 2002).
- The study of N-substituted 3-hydroxy-2-methyl-4(1H)-pyridinones reveals their potential in the field of crystallography and molecular structure analysis, contributing to our understanding of chemical bonding and interactions (Nelson et al., 1988).
Potential in Medicinal Chemistry
- Complexes of 1,2-Dimethyl-3-hydroxy-4(1H)-pyridinone with metals like vanadium have shown significance in physiological processes, including potential applications in diabetes treatment (Taylor, 1996).
- In the context of Alzheimer's therapy, N-Aryl-substituted 3-(β-D-glucopyranosyloxy)-2-methyl-4(1H)-pyridinones have been explored for their ability to interact with metal ions, which is crucial in addressing neurodegenerative diseases (Scott et al., 2011).
Photophysical and Material Sciences
- Research on 1,4-dimethyl-2-pyridinone and its derivatives in molecular compounds has provided insights into photodimerization processes, which are important in materials science, particularly in the development of photoactive materials (Cao et al., 2010).
- The study of 1-ethyl-2,6-dimethyl-4(1H)-pyridinone, trihydrate demonstrates its potential as a nonlinear optical material, which is significant in the development of optoelectronic devices (Fur et al., 1995).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,6-dimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-4-6(2)8-7(5)9/h3-4H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKBXYPRMUMUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342177 | |
| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridinone, 3,6-dimethyl- | |
CAS RN |
53428-02-7 | |
| Record name | 2(1H)-Pyridinone, 3,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



